5-Chloro-2-(methylsulfonyl)pyrimidine

概要

説明

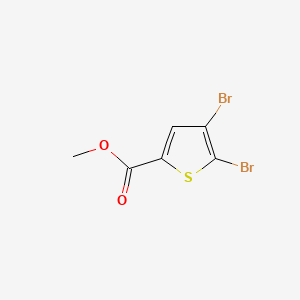

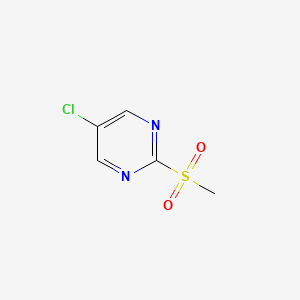

5-Chloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2O2S . It has a molecular weight of 192.62 g/mol . The IUPAC name for this compound is 5-chloro-2-methylsulfonylpyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-Chloro-2-(methylsulfonyl)pyrimidine, has been widely studied . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study described the reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines .Molecular Structure Analysis

The InChI code for 5-Chloro-2-(methylsulfonyl)pyrimidine is 1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=N1)Cl .Chemical Reactions Analysis

Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates form 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under the same conditions .Physical And Chemical Properties Analysis

5-Chloro-2-(methylsulfonyl)pyrimidine has a molecular weight of 192.62 g/mol . It has a topological polar surface area of 68.3 Ų and a complexity of 215 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .科学的研究の応用

Pharmacology: Anti-Inflammatory Agents

5-Chloro-2-(methylsulfonyl)pyrimidine derivatives have been studied for their potential anti-inflammatory properties. Research suggests that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, which are attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Agriculture: Pesticide Synthesis

In agriculture, 5-Chloro-2-(methylsulfonyl)pyrimidine can be used to synthesize compounds with pesticidal properties. Reactions with aliphatic amines can lead to the formation of pyrimidinecarboxylates, which may serve as intermediates in the development of new pesticides .

Material Science: Chemical Synthesis

This compound is utilized in material science for the synthesis of various chemical structures. It serves as a building block in creating complex molecules for material applications, including polymers and advanced materials with specific properties .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-Chloro-2-(methylsulfonyl)pyrimidine is explored for its role in enzyme inhibition. By interacting with specific enzymes, it can regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing therapeutic strategies .

Industrial Applications: Research and Development

Industrially, this chemical is used primarily for research and development purposes. It’s a key reagent in the synthesis of various organic compounds and is often used in early discovery research to confirm product identity and purity .

Environmental Science: Pollution Remediation

The environmental applications of 5-Chloro-2-(methylsulfonyl)pyrimidine include its potential use in pollution remediation processes. Its chemical properties might be harnessed to develop treatments for contaminated soils or water, although specific applications in this field are still under investigation .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-(methylsulfonyl)pyrimidine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

作用機序

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It’s known that reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates form 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under the same conditions .

Result of Action

It’s known that pyrimidine derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more .

特性

IUPAC Name |

5-chloro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWMTFZGDJZUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369460 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(methylsulfonyl)pyrimidine | |

CAS RN |

38275-47-7 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)